N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide
Description
N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a structurally complex molecule combining a 1,5-benzodiazepine core with a pyrimidine-thioacetamide side chain. The 4-chlorophenyl substituent at position 3 and the methyl group at position 4 on the benzodiazepine ring contribute to its unique stereoelectronic properties.
Properties
Molecular Formula |
C22H18ClN5OS |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C22H18ClN5OS/c1-14-20(15-7-9-16(23)10-8-15)21(27-18-6-3-2-5-17(18)26-14)28-19(29)13-30-22-24-11-4-12-25-22/h2-12,20H,13H2,1H3,(H,27,28,29) |
InChI Key |
VQAMFNNALXKYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)CSC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzodiazepine core. The process often includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the Pyrimidin-2-ylsulfanyl Group: This step involves nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group is introduced to the benzodiazepine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction leads to its psychoactive effects, including anxiolytic and sedative properties.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Molecular Conformation
Key structural analogs include:
†The pyrimidin-2-ylsulfanyl group and benzodiazepine NH groups are probable H-bond donors/acceptors.
Key Observations :
- Chlorophenyl Position : The dihedral angle between the pyrimidine and benzene rings increases as the chloro substituent moves from para (4-chloro, 42.25°) to ortho (2-chloro, 67.84°), suggesting steric and electronic effects on molecular folding .
- Core Heterocycle : The benzodiazepine core in the target compound differentiates it from pyrimidine/pyrazole-based analogs. Benzodiazepines typically exhibit planar or boat-like conformations, which could alter binding interactions compared to flatter pyrimidine systems .
Hydrogen Bonding and Crystal Packing
- Intramolecular Bonds : All pyrimidine-thioacetamide analogs (e.g., ARARUI) exhibit intramolecular N–H⋯N bonds, stabilizing folded conformations. This feature is retained in the target compound due to the pyrimidine-thioacetamide side chain .
- Intermolecular Interactions : Compounds like 2-(2,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide form R22(10) dimers via N–H⋯O bonds, promoting crystal stability. The target compound’s benzodiazepine NH groups may similarly participate in intermolecular H-bonding, though specifics require crystallographic validation .
Implications for Drug Design
- Benzodiazepine Advantage : The 1,5-benzodiazepine moiety may enhance CNS penetration or modulate GABA receptor affinity, distinguishing the target compound from pyrimidine/pyrazole analogs .
- Hydrogen-Bonding Networks : The pyrimidin-2-ylsulfanyl group’s H-bond capacity could enhance target engagement, analogous to the role of similar groups in kinase inhibitors .
Biological Activity
N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic compound belonging to the benzodiazepine family, characterized by its complex structure and potential therapeutic applications. This article provides a detailed examination of its biological activity, focusing on its pharmacological effects, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.8 g/mol. The compound's structure features a benzodiazepine core linked to a pyrimidine moiety, which is believed to play a crucial role in its biological activity.
The primary mechanism by which this compound exerts its effects is through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). By enhancing GABAergic transmission, it promotes inhibitory neurotransmission, leading to anxiolytic and anticonvulsant effects. This interaction is critical for its potential use in treating anxiety disorders and seizure conditions.
Anxiolytic Effects
The benzodiazepine structure is well-known for its calming effects on the CNS. Studies have shown that compounds with similar structures exhibit significant anxiolytic properties due to their ability to bind effectively to GABA receptors.
Anticonvulsant Properties
Research indicates that this compound may also possess anticonvulsant activity. The compound has been tested in various seizure models, demonstrating efficacy comparable to established anticonvulsants like phenytoin and phenobarbital .
Comparative Analysis with Similar Compounds
To understand the unique pharmacological profile of this compound, it is beneficial to compare it with other benzodiazepines:
| Compound Name | Structural Features | Primary Activity |
|---|---|---|
| Diazepam | Classic benzodiazepine structure | Anxiolytic |
| Clonazepam | Contains a nitro group | Potent anticonvulsant |
| Lorazepam | Lacks a methyl group at position 4 | Shorter duration of action |
| This compound | Unique pyrimidine sulfanyl moiety | Anxiolytic/Anticonvulsant |
This table highlights that while there are structural similarities among these compounds, each has distinct pharmacological profiles influenced by their specific substituents and functional groups.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the benzodiazepine class. For instance:
- Anticonvulsant Screening : In a study evaluating various benzodiazepine derivatives, this compound was shown to significantly reduce seizure frequency in animal models compared to controls .
- GABA Receptor Binding Affinity : A comparative analysis revealed that this compound exhibits high affinity for GABA_A receptors, similar to other well-known anxiolytics such as diazepam and clonazepam.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
